molecular formula C14H14O3 B15318500 Methyl 2-Hydroxy-3-(2-naphthyl)propanoate

Methyl 2-Hydroxy-3-(2-naphthyl)propanoate

Cat. No.: B15318500
M. Wt: 230.26 g/mol
InChI Key: XSDAFNNQLNKOMM-UHFFFAOYSA-N
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Description

Methyl 2-Hydroxy-3-(2-naphthyl)propanoate is an ester derivative featuring a hydroxy group at the C2 position and a 2-naphthyl substituent at the C3 position of the propanoate backbone. The compound is structurally related to non-steroidal anti-inflammatory drug (NSAID) intermediates, such as naproxen derivatives, where esterification and hydroxylation modulate solubility, bioavailability, and metabolic stability .

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 2-hydroxy-3-naphthalen-2-ylpropanoate

InChI

InChI=1S/C14H14O3/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13,15H,9H2,1H3

InChI Key

XSDAFNNQLNKOMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-3-(naphthalen-2-yl)propanoate typically involves the esterification of 2-hydroxy-3-(naphthalen-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxy-3-(naphthalen-2-yl)propanoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(naphthalen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using concentrated sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(naphthalen-2-yl)propanoate.

    Reduction: Formation of 2-hydroxy-3-(naphthalen-2-yl)propanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-hydroxy-3-(naphthalen-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(naphthalen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations (naphthyl position, functional groups) and backbone modifications (ester vs. acid, hydroxy vs. alkyl/aryl groups). Below is a detailed analysis:

Substituent Variations on the Naphthalene Ring
Compound Name Naphthyl Position Key Substituents Functional Impact Reference
Methyl 2-Hydroxy-3-(2-naphthyl)propanoate 2-naphthyl C2 hydroxy, C3 naphthyl Enhanced hydrogen bonding (hydroxy) and steric bulk (naphthyl); moderate polarity N/A
2-(6-Ethyl-naphthalen-2-yl)propanoic acid 6-ethyl-2-naphthyl C6 ethyl, propanoic acid Increased lipophilicity (ethyl); acidity (carboxylic acid) enhances solubility
2-(6-(Methylthio)naphthalen-2-yl)propanoic acid 6-(methylthio)-2-naphthyl C6 methylthio, propanoic acid Sulfur-containing substituent improves metabolic stability; polarizable S atom

Key Findings :

  • Functional Group Impact : Replacement of the hydroxy group with ethyl or methylthio (as in compounds) reduces hydrogen-bonding capacity but enhances lipophilicity, which may improve membrane permeability .
Backbone Modifications
Compound Name Backbone Structure Functional Groups Physicochemical Properties
This compound Propanoate ester Ester (COOCH₃), C2 hydroxy Moderate polarity; hydrolytically labile (ester)
(S)-Naproxen Propanoic acid Carboxylic acid (COOH) High acidity; increased water solubility
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propanol amine Amino (NHCH₃), thiophene Basic amine; thiophene enhances π-π interactions

Key Findings :

  • Ester vs. Acid : The methyl ester in the target compound reduces polarity compared to carboxylic acid analogs (e.g., naproxen), favoring passive diffusion across biological membranes. However, esters are prone to hydrolysis, limiting their metabolic stability .
  • Hydroxy vs. Amino/Thiophene: The C2 hydroxy group enables hydrogen bonding, unlike amino or thiophene substituents (), which prioritize charge interactions or aromatic stacking .

Research Implications and Limitations

  • Data Gaps: Limited experimental data (e.g., melting points, solubility, biological activity) for this compound necessitate further characterization.
  • Analytical Challenges : Impurities or related substances (e.g., naphthalen-1-ol, fluoronaphthalene in ) highlight the need for rigorous quality control in synthesis .

Biological Activity

Methyl 2-hydroxy-3-(2-naphthyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and structure-activity relationships, focusing on its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

This compound, also known as a derivative of naphthalene, features a hydroxyl group adjacent to a propanoate moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C13H12O3
  • Molecular Weight : 220.23 g/mol

The presence of the naphthyl group is significant as it may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including esterification and hydroxylation processes. The methods often utilize various catalysts and reagents to achieve the desired purity and yield.

Antiparasitic Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antiparasitic properties. For instance, analogs have shown moderate activity against Trypanosoma species, which are responsible for diseases such as Chagas disease and sleeping sickness. In vitro evaluations indicated that modifications to the naphthyl group could enhance efficacy against these parasites .

Anticancer Properties

Research has indicated that similar compounds may act as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy. A series of derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines, including HeLa cells. The results indicated IC50 values ranging from 0.69 to 11 µM, suggesting that these compounds could be effective in inhibiting tumor growth compared to standard chemotherapeutics like doxorubicin .

The mechanisms underlying the biological activities of this compound involve interactions with specific enzymes and cellular pathways:

  • Inhibition of HDACs : The compound's structural features allow it to bind to HDAC enzymes, leading to altered gene expression associated with cancer progression.
  • Antiparasitic Mechanism : Similar compounds have been shown to disrupt metabolic pathways in parasites, leading to cell death.

Case Studies

Several case studies have explored the biological activities of this compound and its analogs:

  • Study on Antiparasitic Activity : A series of experiments evaluated the effects of this compound on Leishmania donovani and Plasmodium falciparum. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations .
  • Anticancer Efficacy : In a comparative study against various cancer cell lines, this compound derivatives exhibited superior cytotoxicity compared to traditional chemotherapeutics, highlighting their potential as novel anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

ModificationEffect on Activity
Hydroxyl Group PositionEssential for HDAC inhibition
Naphthyl SubstitutionEnhances antiparasitic activity
Alkyl Chain LengthAffects solubility and permeability

Q & A

Q. What are the common synthetic routes for Methyl 2-Hydroxy-3-(2-naphthyl)propanoate?

  • Methodological Answer : The compound is typically synthesized via multi-step esterification and substitution reactions. A general approach involves:

Esterification : Reacting a naphthol derivative (e.g., 2-naphthol) with a propanoic acid precursor under acidic or basic conditions.

Hydroxylation : Introducing the hydroxyl group via controlled oxidation or hydroxylation reagents.

Purification : Recrystallization or column chromatography to isolate the product.
Key reagents include propargyl bromide for alkylation and K₂CO₃ as a base in DMF, as outlined in naphthol derivative syntheses .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation employs:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the ester, hydroxyl, and naphthyl groups.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., expected m/z ~244.29 g/mol).
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (hydroxyl O-H) .

Q. What are the primary biological activities of this compound?

  • Methodological Answer : As a structural analog of NSAIDs like Naproxen, it inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Researchers assess activity via:
  • In vitro COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA).
  • Anti-inflammatory models : Cell viability assays (e.g., RAW 264.7 macrophages) to measure cytokine suppression (e.g., IL-6, TNF-α) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Optimization strategies include:
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution steps.
  • Temperature control : Lower temperatures (~0–5°C) minimize side reactions during hydroxylation.
    Yields >80% are achievable with iterative parameter adjustments .

Q. What analytical techniques resolve contradictions in reported biological data for this compound?

  • Methodological Answer : Discrepancies in activity data (e.g., COX-1 vs. COX-2 selectivity) require:
  • Dose-response curves : IC₅₀ comparisons across multiple studies.
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites.
  • Structural analogs : Benchmarking against Naproxen derivatives to isolate structure-activity relationships (SAR) .

Q. What strategies mitigate challenges in chiral resolution for enantiomerically pure forms?

  • Methodological Answer : Enantiomeric separation methods:
  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures.
  • Crystallization-induced asymmetric transformation : Leveraging differential solubility of enantiomers .

Q. How does the compound interact with non-target proteins in metabolic pathways?

  • Methodological Answer : Advanced studies use:
  • Proteomics : SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to identify off-target binding.
  • Molecular docking : Simulations (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes.
  • Metabolomics : NMR-based flux analysis to track downstream metabolic perturbations .

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